

A Comparative Guide to C-Terminally Protected Lysine Derivatives for Peptide Synthesis

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Compound of Interest		
Compound Name:	H-Lys-OMe.2HCl	
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In the precise world of peptide synthesis, the strategic selection of protecting groups is fundamental to achieving high-purity, high-yield products. For lysine, an amino acid with two primary amine groups, orthogonal protection of the α -amino, ϵ -amino, and C-terminal carboxyl groups is critical. The choice of the C-terminal protecting group influences the overall synthetic strategy, particularly in its compatibility with N-terminal and side-chain protecting groups.

This guide provides an objective comparison of **H-Lys-OMe.2HCI**, a commonly used lysine derivative with a C-terminal methyl ester, against other prevalent C-terminally protected lysine derivatives. We will delve into their chemical properties, performance in synthetic applications, and the specific conditions required for their deprotection, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Overview of Key C-Terminally Protected Lysine Derivatives

The primary distinction between various C-terminally protected lysine derivatives lies in the chemical conditions required for their removal. This property, known as lability, determines their compatibility within a broader synthetic workflow, such as Solid-Phase Peptide Synthesis (SPPS) using either Fmoc or Boc chemistry.

• **H-Lys-OMe.2HCI** (L-Lysine methyl ester dihydrochloride): Features a methyl ester at the C-terminus. Its dihydrochloride salt form enhances stability and solubility in aqueous solutions. [1][2]



- H-Lys(Boc)-OtBu.HCl (Nε-Boc-L-lysine tert-butyl ester hydrochloride): Both the side chain (Boc) and the C-terminus (tert-butyl ester) are protected with acid-labile groups, making it ideal for Boc-SPPS strategies.[3][4]
- H-Lys(Z)-OBzl.HCl (Nε-Carbobenzyloxy-L-lysine benzyl ester hydrochloride): The side chain
 (Z) and C-terminus (benzyl ester) are typically removed simultaneously via hydrogenolysis.
 [5][6]
- Fmoc-Lys-OAll.HCl (Nα-Fmoc-L-lysine allyl ester hydrochloride): The C-terminus is protected by an allyl group, which is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[7][8][9]

Comparative Data Presentation

The selection of a lysine derivative is often dictated by its physical properties and the specific deprotection conditions required for the C-terminal protecting group.

Table 1: Physical and Chemical Properties

Derivative	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Solubility
H-Lys-OMe.2HCl	26348-70-9	233.14	197	Highly soluble in water.[1]
H-Lys(Boc)- OtBu.HCl	34404-32-9	352.89	N/A	Insoluble in water.[4]
H-Lys(Z)- OBzl.HCl	6366-70-7	406.90	138 - 140	N/A
Fmoc-Lys- OAII.HCI	815619-80-8	444.95	N/A	Soluble in DMSO (≥ 100 mg/mL). [7]

Table 2: C-Terminal Deprotection Conditions and Orthogonality



C-Terminal Group	Derivative Example	Deprotectio n Reagents	Typical Conditions	Orthogonal To	Not Orthogonal To
Methyl Ester (-OMe)	H-Lys- OMe.2HCl	NaOH, LiOH (Saponificatio n)	Aqueous/org anic solvent mix, RT	Acid-labile groups (Boc, tBu, Trt), Hydrogenolys is (Z, Bzl)	Base-labile groups (Fmoc)
tert-Butyl Ester (-OtBu)	H-Lys(Boc)- OtBu.HCl	Trifluoroaceti c Acid (TFA)	Part of final cleavage cocktail (e.g., 95% TFA)	Base-labile groups (Fmoc), Pd-cleavable (Alloc), Hydrogenolys is (Z, Bzl)	Strong acid- labile groups (Boc, Trt)
Benzyl Ester (-OBzl)	H-Lys(Z)- OBzl.HCl	H ₂ , Pd/C; HBr/AcOH	Hydrogenolys is or strong acid cleavage	Base-labile groups (Fmoc), mild acid-labile groups	Other hydrogenolysi s-sensitive groups (Z)
Allyl Ester (- OAll)	Fmoc-Lys- OAll.HCl	Pd(PPh₃)₄ + Scavenger	Inert atmosphere, RT	Acid-labile (Boc, tBu) and Base- labile (Fmoc) groups	N/A in standard synthesis

Performance and Applications Analysis

H-Lys-OMe.2HCI: This derivative is a versatile building block, particularly in solution-phase peptide synthesis (LPPS).[1] Its high water solubility is an advantage for certain coupling reactions.[1] The primary drawback is the C-terminal deprotection method—saponification. These basic conditions can lead to side reactions, such as racemization or hydrolysis of other ester-containing side chains (e.g., Asp-OtBu, Glu-OtBu) if not carefully controlled. It is generally







incompatible with standard Fmoc-SPPS, where the Fmoc group is removed by a base (piperidine), as this can also slowly cleave the methyl ester.

H-Lys(Boc)-OtBu.HCI: This derivative is purpose-built for Boc-SPPS. The tert-butyl ester is stable throughout the synthesis, which involves repeated treatments with mild acid to remove N-terminal Boc groups. Both the C-terminal ester and the side-chain Boc group are then removed simultaneously during the final, strong-acid cleavage step (e.g., with HF or TFA).[10] [11] This "all-at-once" deprotection simplifies the final workup.

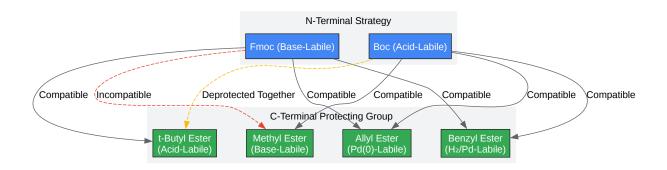
H-Lys(Z)-OBzl.HCl: Used in both solution-phase and Boc-based solid-phase synthesis, this derivative offers robust protection.[5] The benzyl ester and the Z (benzyloxycarbonyl) group are stable to the acidic and basic conditions of Boc and Fmoc strategies, respectively.[11] Their removal via catalytic hydrogenolysis is clean and efficient but can be problematic for peptides containing sulfur (e.g., Cys, Met) as these can poison the palladium catalyst.

Fmoc-Lys-OAll.HCl: The allyl ester provides true orthogonality, making this derivative highly valuable for complex synthetic strategies.[12] It is stable to both the piperidine used for Fmoc removal and the TFA used for cleaving peptides from acid-labile resins and removing sidechain protecting groups like Boc and tBu.[13][14] This allows for selective C-terminal deprotection while the peptide is still attached to the resin or fully protected in solution, enabling C-terminal modification, cyclization, or fragment condensation.

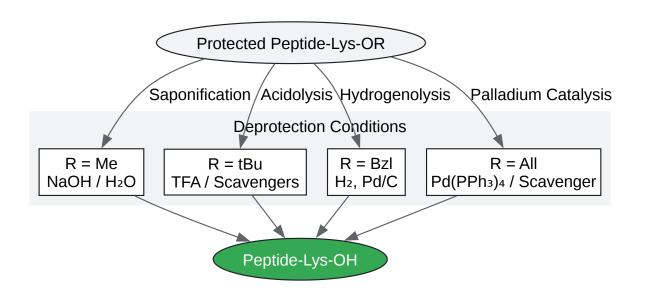
Visualizing Synthetic Strategies and Workflows Orthogonality of Protecting Groups

The choice of a C-terminal protecting group is intrinsically linked to the N-terminal protection strategy to ensure selective deprotection at each step.









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